1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (R)-, commonly referred to as (R)-(+)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol or SCH 23390, is a compound with significant relevance in pharmacology due to its selective antagonist properties at dopamine D1 receptors. This compound is utilized primarily in research settings to study neuropsychiatric disorders and the pharmacodynamics of dopamine receptor interactions.
SCH 23390 is classified as a benzazepine derivative. It is synthesized for use in various scientific studies, particularly those involving dopamine receptor activity. Its primary target is the dopamine D1 receptor, which plays a crucial role in the central nervous system's signaling pathways.
The synthesis of (R)-(+)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol typically involves the alkylation of a desmethyl precursor compound using methyl iodide. This process can be outlined as follows:
The molecular structure of (R)-(+)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol can be described by its chemical formula and its unique stereochemistry at the chiral center.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 301.78 g/mol |
CAS Number | 3036864 |
SMILES Representation | ClC1=CC=C(C=C1)C@HO |
The structure features a bicyclic system characteristic of benzazepines, with a chlorine substituent at position 8 and a phenyl group contributing to its lipophilicity.
The primary chemical reactions involving (R)-(+)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol focus on its interactions with dopamine receptors:
The mechanism of action for (R)-(+)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol primarily involves its role as an antagonist at the dopamine D1 receptor site:
Research indicates that SCH 23390 has an affinity constant () of approximately 1.6 nM for D1 receptors .
The physical characteristics of (R)-(+)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol include:
Property | Value |
---|---|
Appearance | White to off-white solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The chemical behavior includes:
Property | Value |
---|---|
Stability | Stable under standard conditions |
Reactivity | Reacts with strong acids and bases |
(R)-(+)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol has several applications in scientific research:
The compound 1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (R)- represents a stereochemically defined benzazepine derivative with significant pharmacological relevance. Its systematic IUPAC name explicitly defines the benzazepine core ring system, the positions of key substituents, and the tetrahydropyridine reduction state. The parent structure is a 1H-3-benzazepine system, indicating a seven-membered azepine ring fused to a benzene ring at positions 3-4, with the nitrogen at position 3. The descriptor "2,3,4,5-tetrahydro" specifies saturation across four bonds of the azepine ring, distinguishing it from fully aromatic benzazepines. The substituents are precisely located: a chloro group at position 8, a methyl group at position 3 (attached to the nitrogen), a phenyl group at position 5 (chiral center), and a hydroxyl group at position 7 [2] [3].
The molecular formula for the free base form is C₁₇H₁₈ClNO, confirmed across multiple chemical databases and registry entries. This formula corresponds to a molecular weight of 287.79 g/mol. The hydrochloride salt form, commonly used in pharmacological studies for enhanced solubility and stability, has the molecular formula C₁₇H₁₈ClNO·HCl (or equivalently C₁₇H₁₉Cl₂NO), with a molecular weight of 324.24 g/mol [2] [4]. Key structural features include the 7-hydroxy group positioned ortho to the 8-chloro substituent on the aromatic ring, creating a potential catechol-like binding motif. The 3-methyl group on the tertiary nitrogen and the 5-phenyl substituent attached to the chiral carbon (position 5) are critical for receptor interactions. The tetrahydro ring structure imparts conformational flexibility essential for adopting bioactive conformations at target receptors.
Table 1: Molecular Characterization of (R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Property | Free Base | Hydrochloride Salt |
---|---|---|
Systematic IUPAC Name | (5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol | (5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol hydrochloride |
Molecular Formula | C₁₇H₁₈ClNO | C₁₇H₁₉Cl₂NO |
Molecular Weight | 287.79 g/mol | 324.24 g/mol |
CAS Registry Number | [87134-87-0] (fumarate salt) | [125941-87-9] |
Canonical SMILES | CN1CCC2=C(C(C1)C3=CC=CC=C3)C=C(C(=C2)Cl)O | CN1CCC2=C(C(C1)C3=CC=CC=C3)C=C(C(=C2)Cl)O.Cl |
The stereochemical configuration at the C5 position is a fundamental determinant of this compound's biological activity. The (R)-enantiomer (also designated as (5R)- in systematic naming) exhibits profoundly different receptor binding profiles compared to its (S)-counterpart. This enantioselectivity arises from the precise three-dimensional orientation of the 5-phenyl group relative to the benzazepine core, which must complement the chiral binding pocket of dopamine D₁ receptors. The (R)-configuration positions the phenyl group in an orientation that optimizes interactions with specific hydrophobic subpockets and allows hydrogen bonding between the 7-hydroxy group and key serine residues in the receptor's transmembrane domain [3] [4] [6].
Pharmacological studies demonstrate that the (R)-enantiomer (known as SCH 23390 in its hydrochloride salt form) binds with nanomolar affinity (Kᵢ < 1 nM) to dopamine D₁-like receptors, acting as a potent and highly selective antagonist. In contrast, the (S)-enantiomer shows orders-of-magnitude lower affinity. This stereoselectivity extends to functional activity, where the (R)-enantiomer effectively blocks dopamine-stimulated adenylate cyclase activity at D₁ receptors, while the (S)-enantiomer is functionally inert at physiologically relevant concentrations. The molecular basis for this discrimination lies in the inability of the (S)-enantiomer to form critical π-π stacking interactions with phenylalanine residues (e.g., Phe 313 in TM6) in the D₁ receptor binding pocket and suboptimal positioning for hydrogen bonding with the 7-hydroxy group [2] [4].
The significance of stereochemical purity is underscored by radioligand binding assays using tritiated SCH 23390 (the hydrochloride salt of the (R)-enantiomer), which became a gold standard for autoradiographic mapping of D₁ receptors in the brain. Studies comparing racemic mixtures with enantiopure (R)-forms revealed that the racemate exhibits substantially lower apparent affinity due to dilution by the inactive (S)-enantiomer. Consequently, pharmacological and neuroanatomical investigations require the stereochemically pure (R)-enantiomer for accurate receptor characterization [5].
The pharmacological profile of (R)-8-chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol can be fully appreciated through comparison with structurally related benzazepines that exhibit distinct receptor selectivity patterns:
SCH 24518 (racemic 8-chloro analogue without stereochemical definition) displays moderate D₁ affinity but lacks the enantioselectivity and potency of its (R)-configured counterpart. This underscores the critical importance of both the C5 chiral center and the 7-hydroxy group for high-affinity D₁ receptor binding. Removal of the 7-hydroxy group (as in SCH 24518) substantially reduces D₁ affinity and eliminates receptor subtype selectivity [6] [8].
SK&F 38393 (6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine), though structurally similar, functions as a partial D₁ agonist rather than an antagonist. This functional divergence arises from its catechol structure (7,8-dihydroxy instead of 7-hydroxy-8-chloro) and the absence of the nitrogen-methyl group. The catechol moiety enables hydrogen bonding patterns conducive to receptor activation, while the tertiary (non-methylated) nitrogen allows greater conformational flexibility. Consequently, SK&F 38393 produces approximately 40-50% of maximal dopamine response in adenylate cyclase assays, whereas SCH 23390 (the (R)-compound) completely blocks dopamine-stimulated activity [5] [8].
TISCH ((R)-8-chloro-5-(3-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol) represents an iodinated derivative developed as a high-affinity SPECT imaging agent. Replacement of the 5-phenyl group with a 3-iodophenyl moiety enhances D₁ receptor affinity (Kd = 0.205 nM in rat striatum) while maintaining exceptional selectivity. This modification demonstrates the tolerance for sterically bulky substituents at the 5-position and highlights how strategic halogen placement enables radioligand development. TISCH crosses the blood-brain barrier and distributes according to D₁ receptor density, confirming the pharmacological privilege conferred by the benzazepine scaffold [6].
Table 2: Comparative Pharmacology of Key Benzazepine Derivatives Targeting Dopamine Receptors
Compound | Structural Features | Receptor Affinity Profile | Functional Activity |
---|---|---|---|
(R)-SCH 23390 | 7-OH, 8-Cl, 3-CH₃, 5-Ph (R-configuration) | D₁ Kᵢ = 0.2-0.5 nM; >1000x selectivity vs D₂ | Potent D₁ antagonist |
SK&F 38393 | 7,8-diOH, 3-H, 5-Ph (racemic) | D₁ Kᵢ = 5-10 nM; moderate D₁ selectivity | Partial D₁ agonist |
TISCH | 7-OH, 8-Cl, 3-CH₃, 5-(3-I-Ph) (R-config) | D₁ Kd = 0.205 nM; exceptional selectivity | D₁ antagonist (imaging agent) |
SCH 24518 | 8-Cl, 3-CH₃, 5-Ph (racemic, no 7-OH) | D₁ Kᵢ > 100 nM; weak D₁ selectivity | Weak antagonist |
The structure-activity relationships (SAR) emerging from these comparisons highlight several critical pharmacophoric elements: (1) The 7-hydroxy group is essential for high-affinity D₁ binding, functioning as a hydrogen bond donor; (2) The 8-chloro substituent provides optimal steric and electronic properties for antagonism, with bromo or iodo substitutions slightly enhancing affinity but reducing metabolic stability; (3) The 3-methyl group on nitrogen enhances D₁ selectivity by sterically occluding binding to D₂-like receptors; (4) The 5-phenyl group in the (R)-configuration creates essential hydrophobic contacts within the D₁ binding pocket; (5) Para-substitution on the 5-phenyl ring (e.g., iodo at meta position in TISCH) is tolerated and can enhance affinity for diagnostic applications [6] [8].
These SAR principles guided the development of second-generation benzazepines with improved pharmacokinetic properties and receptor subtype selectivity. The conserved benzazepine core enables molecular interactions with key aspartate (Asp 103 in TM3) and serine (Ser 198 in TM5) residues in D₁ receptors, while variable substituents fine-tune affinity, selectivity, and functional efficacy [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7